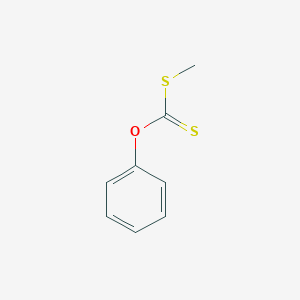
Dithiocarbonic acid O-phenyl S-methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dithiocarbonic acid O-phenyl S-methyl ester is an organic compound with the molecular formula C8H8OS2 It is characterized by the presence of a phenyl group attached to a sulfur-containing methanethioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dithiocarbonic acid O-phenyl S-methyl ester typically involves the reaction of phenylmethanethiol with a suitable methylating agent under controlled conditions. One common method is the Williamson ether synthesis, where an alkyl halide reacts with a thiolate anion to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium hydride to generate the thiolate anion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound.
化学反応の分析
Types of Reactions
Dithiocarbonic acid O-phenyl S-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur-containing species.
Substitution: Nucleophilic substitution reactions can occur, where the methanethioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学的研究の応用
Dithiocarbonic acid O-phenyl S-methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s sulfur-containing moiety makes it useful in studying sulfur metabolism and related biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dithiocarbonic acid O-phenyl S-methyl ester involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The specific pathways involved depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
Phenylmethanethiol: Similar in structure but lacks the methanethioate group.
Methyl phenyl sulfide: Contains a sulfur atom but differs in the arrangement of functional groups.
Phenylthioacetic acid: Contains a carboxyl group instead of a methanethioate group.
Uniqueness
Dithiocarbonic acid O-phenyl S-methyl ester is unique due to its combination of a phenyl group with a sulfur-containing methanethioate moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
13509-30-3 |
|---|---|
分子式 |
C8H8OS2 |
分子量 |
184.3 g/mol |
IUPAC名 |
O-phenyl methylsulfanylmethanethioate |
InChI |
InChI=1S/C8H8OS2/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6H,1H3 |
InChIキー |
XMNKYGGITFGCFE-UHFFFAOYSA-N |
SMILES |
CSC(=S)OC1=CC=CC=C1 |
正規SMILES |
CSC(=S)OC1=CC=CC=C1 |
同義語 |
Dithiocarbonic acid O-phenyl S-methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















